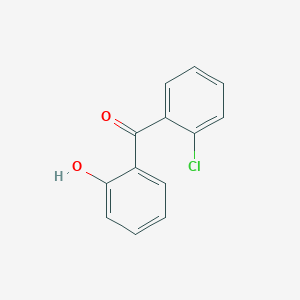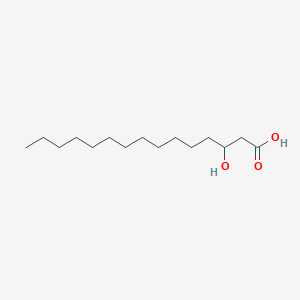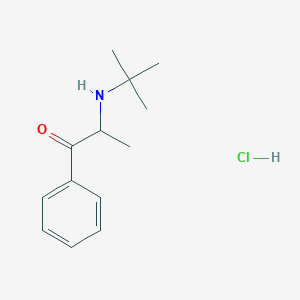
2-(tert-Butylamino)propiophenone Hydrochloride
Übersicht
Beschreibung
“2-(tert-Butylamino)propiophenone Hydrochloride” is a compound with the molecular formula C13H20ClNO . It is also known by other names such as “Deschloro Bupropion Hydrochloride” and "1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl-, hydrochloride" . It is related to Bupropion, a medication primarily used as an antidepressant and smoking cessation aid .
Molecular Structure Analysis
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The InChI string representation of its structure is InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H . The Canonical SMILES string is CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl .
Chemical Reactions Analysis
“2-(tert-Butylamino)propiophenone Hydrochloride” is a deschloro analogue of Bupropion . Bupropion is known to exhibit great pharmacotherapeutic potentials for smoking cessation .
Physical And Chemical Properties Analysis
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The compound’s molecular formula is C13H20ClNO .
Wissenschaftliche Forschungsanwendungen
Antidepressant Research
2-(tert-Butylamino)propiophenone Hydrochloride is a precursor and impurity standard for Bupropion Hydrochloride , an antidepressant medication . It’s used in the development and quality control of Bupropion, ensuring the efficacy and safety of the drug.
Dopamine Uptake Inhibition Studies
This compound is a deschloro analogue of Bupropion and exhibits antidepressant-like activity by inhibiting dopamine uptake . It’s valuable in studying the mechanisms of action for potential new antidepressants.
Neuropharmacological Applications
Researchers use 2-(tert-Butylamino)propiophenone Hydrochloride to explore neuropharmacological effects, particularly in the context of mood disorders and their treatment .
Analytical Reference Standard
In pharmaceutical testing, this compound serves as a high-quality reference standard for analytical development, method validation, and stability and release testing .
Synthesis of Related Compounds
It’s used in the synthesis of related chemical compounds, which can be further studied for various pharmacological properties .
Pharmacokinetic Studies
The compound aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Bupropion and its analogues .
Toxicological Screening
As an impurity of Bupropion, it’s important in toxicological screening to identify any potential adverse effects that could arise from its presence in pharmaceutical formulations .
Drug Development and Improvement
2-(tert-Butylamino)propiophenone Hydrochloride is instrumental in the ongoing research for improving existing drugs or developing new therapeutic agents with better efficacy and fewer side effects .
Wirkmechanismus
Target of Action
It is known to be a deschloro analogue of bupropion , which is a selective dopamine uptake inhibitor . Therefore, it can be inferred that the compound might interact with the dopamine transporters in the brain.
Mode of Action
As a deschloro analogue of Bupropion, 2-(tert-Butylamino)propiophenone Hydrochloride is likely to inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation and enhanced dopaminergic neurotransmission.
Zukünftige Richtungen
Bupropion, which “2-(tert-Butylamino)propiophenone Hydrochloride” is related to, is being tested in clinical trials as a candidate treatment for psychostimulant drug abuse, attention‐deficit hyperactivity disorder (ADHD), and obesity . This suggests potential future directions for research into “2-(tert-Butylamino)propiophenone Hydrochloride” and related compounds.
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979206 | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylamino)propiophenone Hydrochloride | |
CAS RN |
63199-74-6 | |
| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)



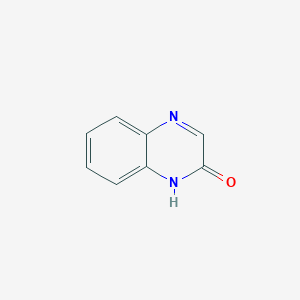

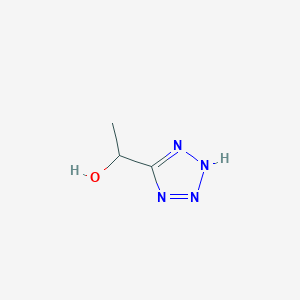



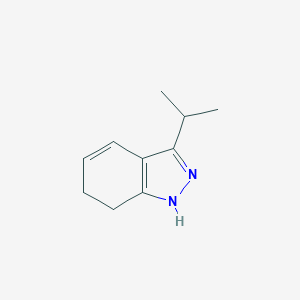
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
